molecular formula C9H10FNO B8366092 2-(4-Fluoro-3-methylphenyl)acetamide

2-(4-Fluoro-3-methylphenyl)acetamide

Cat. No.: B8366092
M. Wt: 167.18 g/mol
InChI Key: OJTQDIOTFOLOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the meta position, linked to an acetamide moiety. Acetamide derivatives are known for their versatility in drug discovery, acting as intermediates or active agents in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications . The fluorine substituent likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the methyl group may influence steric interactions in target binding .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H10FNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

OJTQDIOTFOLOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Fluorine vs. In contrast, chloro-substituted analogs (e.g., WH7) exhibit auxin-like activity, suggesting substituent-dependent receptor interactions .
  • Methyl Group Positioning : The meta-methyl group in the target compound may reduce steric hindrance compared to ortho-substituted analogs (e.g., WH7), improving conformational flexibility for target engagement .

Research Findings and Implications

  • Synthetic Accessibility : The compound’s structure is synthetically tractable via nucleophilic substitution or Ullmann-type couplings, as demonstrated for related N-arylacetamides .
  • Unresolved Questions: The exact pharmacological profile of this compound remains uncharacterized.

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